REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])(=[O:5])[C:2]([CH3:4])=[CH2:3].COC1C=CC(O)=CC=1.[Cl:24][SiH:25]([Cl:27])[Cl:26]>O1CCCC1.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]>[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][Si:25]([Cl:27])([Cl:26])[Cl:24])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:4.5.6.7.8.9.10.11.12.13.14|
|
Name
|
7-octenyl methacrylate
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCC=C
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, while the temperature of the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction vessel fitted with a stirrer
|
Type
|
CUSTOM
|
Details
|
was kept at 45° C. or below
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 60° C.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCC[Si](Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |